molecular formula C12H17FN2 B3092043 (3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine CAS No. 1222710-09-9

(3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine

Cat. No.: B3092043
CAS No.: 1222710-09-9
M. Wt: 208.27 g/mol
InChI Key: NMGICMVQPPCKCW-GFCCVEGCSA-N
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Description

(3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity. This compound, in particular, has been studied for its potential use in various therapeutic areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various cyclization reactions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated benzyl halide.

    Amine Functionalization:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the fluorophenyl group.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders or other diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in medicinal chemistry.

    Fluorophenylpiperidines: Compounds with similar structures but different substitution patterns on the piperidine ring or the phenyl group.

Uniqueness: (3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine is unique due to its specific stereochemistry and substitution pattern, which can influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15/h3-6,12H,1-2,7-9,14H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGICMVQPPCKCW-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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